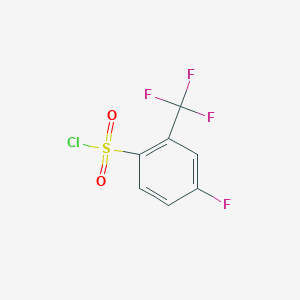

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Description

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMYEVQPXWKFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372132 | |

| Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176225-09-5 | |

| Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its physical and chemical properties, provide a detailed, field-proven synthesis protocol, explore its reactivity, and discuss its applications, particularly within the realm of drug discovery.

Introduction: A Versatile Fluorinated Reagent

This compound is an aromatic sulfonyl chloride distinguished by the presence of two electron-withdrawing groups on the phenyl ring: a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position. This unique substitution pattern significantly influences the reactivity of the sulfonyl chloride moiety, making it a valuable reagent for the introduction of the 4-fluoro-2-(trifluoromethyl)phenylsulfonyl group into a wide array of molecules. Its utility is particularly pronounced in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Section 1: Core Physical and Chemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₄O₂S | |

| Molecular Weight | 262.61 g/mol | |

| CAS Number | 176225-09-5 | |

| Appearance | Solid | |

| Melting Point | 48-52 °C | |

| Boiling Point | 76 °C at 0.5 mmHg | |

| Density | ~1.603 g/cm³ (predicted) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Soluble in methanol and other common organic solvents. Reacts with water. |

Section 2: Synthesis Protocol - A Self-Validating System

The synthesis of this compound is most reliably achieved through a Sandmeyer-type reaction, starting from the commercially available 4-fluoro-2-(trifluoromethyl)aniline. This multi-step process, detailed below, involves the diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Fluoro-2-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Ice

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Hexanes (for crystallization)

Procedure:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq). b. Cool the flask in an ice-salt bath to -5 °C and slowly add concentrated hydrochloric acid (approx. 3.0 eq). c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water. d. Add the sodium nitrite solution dropwise to the aniline slurry, maintaining the internal temperature between -5 and 0 °C. The addition should be slow enough to control the exotherm and prevent the formation of unwanted byproducts.[1] e. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

Sulfonylation: a. In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid, which is cooled in an ice bath. b. To this solution, add a catalytic amount of copper(I) chloride (approx. 0.1 eq). Continue bubbling SO₂ until the solution turns from a yellow-green to a blue-green color.[1] c. Cool the sulfur dioxide/acetic acid solution to 10-15 °C. d. Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide solution. The temperature of the reaction mixture should be carefully monitored and maintained below 30 °C. Vigorous nitrogen evolution will be observed.[1]

-

Work-up and Purification: a. Once the addition is complete and gas evolution has ceased, pour the reaction mixture into a large beaker containing a mixture of ice and water. b. The crude this compound will precipitate as a solid or oil. c. Extract the product with a suitable organic solvent such as dichloromethane. d. Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. f. For purification, the crude solid can be recrystallized from a solvent system such as hexanes or a mixture of hexanes and a small amount of a more polar solvent. Alternatively, column chromatography on silica gel can be employed.[2]

Section 3: Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of closely related compounds.

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and trifluoromethyl substituents. |

| ¹³C NMR | The spectrum will display seven distinct signals for the aromatic carbons and the trifluoromethyl carbon. The carbon atoms attached to or near the fluorine and trifluoromethyl groups will exhibit characteristic splitting patterns (C-F and C-CF₃ couplings). The trifluoromethyl carbon signal will appear as a quartet. |

| ¹⁹F NMR | Two singlets (or more complex patterns depending on the resolution and coupling to aromatic protons) are expected. One signal will correspond to the fluorine atom on the aromatic ring, and the other to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts will be characteristic of these environments.[3][4] |

| FT-IR | Characteristic strong absorptions for the sulfonyl chloride group (S=O stretching) will be observed around 1380 and 1180 cm⁻¹. Other notable peaks will include C-F and C-H stretching vibrations.[5] |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns will likely involve the loss of the chlorine atom and the SO₂ group. |

Section 4: Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups further activates the sulfur atom towards nucleophilic attack.

Reactivity Profile Diagram

Caption: Reactivity profile and applications of this compound.

Key Reactions:

-

Sulfonamide Formation: This is one of the most common and important reactions of this compound. It readily reacts with primary and secondary amines, typically in the presence of a base to scavenge the HCl byproduct, to form the corresponding sulfonamides.[6] These sulfonamides are prevalent in many drug candidates due to their ability to act as hydrogen bond donors and acceptors.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. These esters can be used as protecting groups or as intermediates in further synthetic transformations.[6]

Applications in Drug Development:

The 4-fluoro-2-(trifluoromethyl)phenylsulfonyl moiety is a valuable pharmacophore in drug design. Its incorporation into a lead molecule can lead to several beneficial effects:

-

Enhanced Metabolic Stability: The trifluoromethyl group is known to block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.

-

Increased Lipophilicity: The presence of fluorine and the trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the substituents can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and pharmacokinetic properties.

-

Improved Binding Affinity: The unique electronic properties of the fluorinated sulfonyl group can lead to stronger interactions with the target protein, resulting in enhanced potency.

Section 5: Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. Reacts with water to release corrosive hydrogen chloride gas.

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. Inert atmosphere storage is recommended.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex, fluorinated organic molecules. Its unique electronic properties make it an invaluable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399. (n.d.). PubChem.

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure.

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.

- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.).

- 2 - Supporting Information. (n.d.).

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (n.d.). Google Patents.

- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.

- 2-(Trifluoromethyl)benzenesulfonyl chloride. (n.d.). the NIST WebBook.

- 2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616. (n.d.). PubChem.

- 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. (2024, April 10). ChemBK.

- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.

- 19F NMR Reference Standards. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). NIH.

- Target and untargeted screening of perfluoroalkyl substances in biota using liquid chromatography coupled to quadrupole time of. (2023, May 12).

- October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". (n.d.). Fluorine notes.

- 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. (n.d.).

- FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.. (n.d.). ResearchGate.

- 4-(Trifluoromethyl)benzoyl chloride. (n.d.). the NIST WebBook.

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.

- Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride | lookchem. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride molecular weight

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic combination of a reactive sulfonyl chloride group with the unique electronic properties of both a fluorine atom and a trifluoromethyl group makes it a versatile reagent for introducing the 4-fluoro-2-(trifluoromethyl)phenylsulfonyl moiety into a wide array of molecules. The presence of these fluorinated groups can profoundly influence the physicochemical and biological properties of the target compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and key applications, tailored for researchers and development scientists.

Molecular and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its molecular structure. The potent electron-withdrawing nature of the trifluoromethyl group (CF₃) and the fluorine atom significantly activates the sulfonyl chloride (-SO₂Cl) group toward nucleophilic attack.[3] This heightened reactivity makes it an efficient sulfonylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 262.61 g/mol | [4] |

| Chemical Formula | C₇H₃ClF₄O₂S | |

| CAS Number | 176225-09-5 | [5] |

| Appearance | Solid | |

| Melting Point | 48-52 °C | |

| Boiling Point | 76 °C / 0.5 mmHg | [5] |

| Density | ~1.603 g/cm³ (Predicted) | [5] |

| SMILES String | Fc1ccc(c(c1)C(F)(F)F)S(Cl)(=O)=O | |

| InChI Key | IGMYEVQPXWKFQF-UHFFFAOYSA-N |

Synthesis and Manufacturing Insights

The industrial synthesis of substituted benzenesulfonyl chlorides like this one requires careful consideration of efficiency, purity, and safety. While direct chlorosulfonation of the corresponding benzene derivative is a common method, multi-step syntheses often provide greater control and lead to a purer final product, which is critical for pharmaceutical applications.[3]

A common strategy for analogous compounds involves a sequence of nitration, reduction, diazotization, and sulfonation, which offers high regioselectivity.[6] This pathway minimizes the formation of isomeric byproducts that can be difficult to separate.

Caption: General mechanism for sulfonamide formation from a sulfonyl chloride.

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design to enhance a drug candidate's properties. [1]These groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to improve cell permeability and oral bioavailability. [1][2] Table 2: Influence of Fluorine-Containing Groups on Drug Properties

| Property | Effect of -F and -CF₃ Groups | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s). |

| Binding Affinity | Often Increased | Can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. The CF₃ group can fill hydrophobic pockets. |

| Lipophilicity | Increased | A CF₃ group significantly increases lipophilicity compared to a methyl group, which can enhance membrane permeability. |

| Acidity/Basicity (pKa) | Modulated | The strong electron-withdrawing effects can lower the pKa of nearby acidic protons or basic amines, affecting ionization state at physiological pH. |

This building block is therefore invaluable for synthesizing novel therapeutic agents where fine-tuning of pharmacokinetic and pharmacodynamic properties is essential. Its derivatives are explored in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. [1][7]

Exemplary Experimental Protocol: Synthesis of a Sulfonamide

This protocol describes a general procedure for the synthesis of an N-aryl sulfonamide using this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.05 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve the substituted aniline (1.05 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the base (e.g., pyridine, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate container, dissolve this compound (1.0 eq) in a minimal amount of the same solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling. [8][9] Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. [10]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. [9]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture. [5]* Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water for cleanup as it can react to liberate toxic gas. [9][10]

Conclusion

This compound stands out as a premier building block for chemical synthesis. Its unique trifecta of reactive and modulating groups—the sulfonyl chloride, the fluoro, and the trifluoromethyl—provides chemists with a powerful tool to construct complex molecules with tailored properties. Its application, particularly in drug discovery, underscores the importance of fluorination strategies in developing next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.

References

- PubChem. 4-(Trifluoromethyl)benzenesulfonyl chloride. [Link]

- Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethyl)benzenesulfonyl chloride. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)

- ChemBK. 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. [Link]

- LookChem. Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. [Link]

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Wechem.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - CAS:176225-09-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-FLUORO-2-(TRIFLUOROMETHYL)-BENZENESULFONYL CHLORIDE CAS#: 176225-09-5 [m.chemicalbook.com]

- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-FLUORO-2-(TRIFLUOROMETHYL)-BENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.se [fishersci.se]

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride synthesis route

An In-depth Technical Guide to the Synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

Abstract

This compound is a pivotal intermediate in the synthesis of high-value specialty chemicals, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of the fluoro and trifluoromethyl groups on the benzene ring imparts unique electronic properties and metabolic stability to derivative molecules, making this compound a sought-after building block.[1][2] This guide provides a comprehensive overview of the principal synthesis route for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. It is intended for researchers, chemists, and process development professionals engaged in complex organic synthesis.

Introduction: Strategic Importance and Synthetic Rationale

The trifluoromethyl (-CF3) group is a key pharmacophore that can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] Similarly, the fluorine atom can modulate pKa, improve metabolic resistance, and facilitate target binding interactions. The combination of these two moieties in this compound creates a powerful reagent for introducing the 4-fluoro-2-(trifluoromethyl)phenylsulfonyl group into target molecules, a common structural motif in modern drug discovery.

The primary challenge in synthesizing this molecule lies in achieving precise regiochemical control. Direct electrophilic chlorosulfonation of the logical precursor, 3-fluorobenzotrifluoride, is synthetically challenging. The trifluoromethyl group is strongly deactivating and meta-directing, while the fluorine atom is deactivating yet ortho-, para-directing. This clash of directing effects would invariably lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

Therefore, the most reliable and industrially relevant approach is a multi-step synthesis commencing from a pre-functionalized aniline. This strategy leverages the Sandmeyer-type reaction, which allows for the clean and high-yielding conversion of an amino group, via a diazonium salt, into a sulfonyl chloride group at a specific, predetermined position on the aromatic ring.[3]

Recommended Synthesis Pathway: Diazotization-Sulfonylation

The preferred synthetic route proceeds in two main stages starting from 4-fluoro-2-(trifluoromethyl)aniline: (1) Diazotization to form a stable diazonium salt, and (2) Sulfonylation via a copper-catalyzed reaction with sulfur dioxide.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Diazotization of 4-fluoro-2-(trifluoromethyl)aniline

Causality: The reaction of a primary aromatic amine with a nitrous acid source (generated in situ from sodium nitrite and a strong acid like HCl) produces a diazonium salt. This transformation is foundational for introducing a wide range of functional groups onto an aromatic ring. The reaction must be conducted at low temperatures (-5 to 5 °C) because diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[4] Keeping the diazonium salt in a cold aqueous solution ensures its stability for the subsequent step.

Step 2: Copper-Catalyzed Sulfonylation

Causality: The diazonium salt is added to a solution saturated with sulfur dioxide, using a catalytic amount of copper(I) chloride. This is a variation of the Sandmeyer reaction. The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the -SO2Cl group. The reaction typically proceeds smoothly, releasing nitrogen gas as a byproduct. Acetic acid is often used as a co-solvent to ensure miscibility.[3]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a well-ventilated fume hood by trained personnel.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 4-Fluoro-2-(trifluoromethyl)aniline | 2357-47-3 | 179.12 | Starting Material |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Reagent for diazotization |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Acid medium for diazotization |

| Sulfur Dioxide (SO₂) | 7446-09-5 | 64.07 | Source of sulfonyl group |

| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | Catalyst |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Solvent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

Procedure:

Part A: Preparation of the Diazonium Salt Solution

-

In a 1000 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-fluoro-2-(trifluoromethyl)aniline (e.g., 0.5 mol).

-

Add concentrated hydrochloric acid (e.g., 150 mL) and water (e.g., 100 mL). Stir to form a slurry of the hydrochloride salt.

-

Cool the mixture to -5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (e.g., 0.55 mol) in water (e.g., 75 mL).

-

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is maintained between -5 and 0 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the resulting clear diazonium salt solution for an additional 30 minutes at 0 °C. This solution should be used immediately in the next step.

Part B: Sulfonylation Reaction

-

In a separate 2000 mL beaker or flask, add glacial acetic acid (e.g., 500 mL).

-

Cool the acetic acid in an ice bath and bubble sulfur dioxide gas through it until the solution is saturated.

-

Add copper(I) chloride (e.g., 0.05 mol) to the saturated SO₂ solution. Continue bubbling SO₂ until the suspension turns from a yellow-green to a blue-green color.[3]

-

Slowly add the cold diazonium salt solution from Part A to the SO₂/CuCl mixture over 30-60 minutes. Maintain the reaction temperature below 15 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

Part C: Work-up and Purification

-

Carefully pour the reaction mixture into a large beaker containing 2000 mL of ice-water. A solid or oily product should separate.

-

Extract the aqueous mixture with dichloromethane (3 x 300 mL).

-

Combine the organic extracts and wash successively with water (2 x 200 mL) and saturated sodium bicarbonate solution (2 x 150 mL) to remove residual acids.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization (e.g., from hexane) to yield pure this compound as a solid.[5]

Physicochemical Properties & Safety

Properties of the Final Product

| Property | Value | Source |

| CAS Number | 176225-09-5 | [5][] |

| Molecular Formula | C₇H₃ClF₄O₂S | [5] |

| Molecular Weight | 262.61 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 48-52 °C | [5] |

| Boiling Point | 76 °C at 0.5 mmHg | [7] |

| Flash Point | >110 °C | [5] |

Critical Safety Considerations

Safe handling of the reagents involved in this synthesis is paramount.

-

Chlorosulfonic Acid (if used in alternative routes): This substance is extremely corrosive and reacts violently with water, releasing toxic gases.[8][9] Always handle in a chemical fume hood, wearing acid-resistant gloves, a face shield, and a lab coat.[10][11][12] Ensure no water is present in the reaction vessel. Spills should be neutralized cautiously with an alkaline material like sodium bicarbonate.[9]

-

Diazonium Salts: While kept in solution at low temperatures, they are relatively safe. However, never attempt to isolate them in a dry state, as they are shock-sensitive and can be explosive.

-

Sulfur Dioxide: A toxic and corrosive gas that can cause severe respiratory irritation. All operations involving SO₂ must be conducted in a high-performance fume hood.[3]

-

This compound (Product): As a sulfonyl chloride, it is corrosive and a lachrymator. It will react with moisture (hydrolyze) to release HCl. Handle with appropriate PPE and store in a tightly sealed container under an inert atmosphere.[5]

Caption: Key safety pillars for the synthesis protocol.

References

- Organic Syntheses Procedure, m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

- Loba Chemie, CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- ECHEMI, Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- NJ.gov, Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY.

- Sigma-Aldrich, SAFETY DATA SHEET - Chlorosulfonic acid Msynth®plus.

- Merck Millipore, SAFETY DATA SHEET - Chlorosulfonic acid for synthesis.

- Google Patents, CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- PubChem, 4-(Trifluoromethyl)benzenesulfonyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD., Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

- Sigma-Aldrich, this compound 97%.

- A2B Chem, this compound - CAS 176225-09-5.

- ChemicalBook, 4-FLUORO-2-(TRIFLUOROMETHYL)-BENZENESULFONYL CHLORIDE CAS#: 176225-09-5.

- Google Patents, CN103739525A - Preparation method of substituted benzene sulfonyl chloride.

- PubMed Central, Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- MDPI, FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. 4-氟-2-三氟甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-FLUORO-2-(TRIFLUOROMETHYL)-BENZENESULFONYL CHLORIDE CAS#: 176225-09-5 [m.chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Fluoro-3-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 1-fluoro-3-(trifluoromethyl)benzene. This substrate presents a unique case study in regioselectivity, governed by the competing electronic effects of a deactivating, ortho, para-directing fluorine atom and a strongly deactivating, meta-directing trifluoromethyl group. We will dissect the underlying principles of reactivity, predict product distributions for key EAS reactions, and provide validated experimental protocols. This document is intended to serve as a practical resource for chemists engaged in the synthesis and functionalization of complex fluorinated aromatic compounds.

Introduction: The Challenge of a Dichotomous Ring

1-Fluoro-3-(trifluoromethyl)benzene is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The presence of both fluorine and a trifluoromethyl group imparts unique properties, including altered lipophilicity, metabolic stability, and binding affinities. However, the synthetic manipulation of this ring via electrophilic aromatic substitution is non-trivial. The benzene nucleus is substantially deactivated towards electrophilic attack due to the powerful inductive electron withdrawal from both substituents. Furthermore, the directing effects of the two groups are in conflict, making the prediction of regioselectivity a complex but critical challenge. This guide will illuminate the electronic interplay governing these reactions and provide a framework for achieving predictable synthetic outcomes.

The Electronic Landscape: A Tug-of-War for Regioselectivity

The outcome of any electrophilic aromatic substitution on 1-fluoro-3-(trifluoromethyl)benzene is dictated by the electronic properties of its two substituents. Understanding their individual and combined influence is paramount.

The Fluorine Substituent: An ortho, para-Director and Deactivator

The fluorine atom exhibits a dual nature. Due to its high electronegativity, it withdraws electron density from the benzene ring through the sigma bond network (a negative inductive effect, -I).[1] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself.[2]

Conversely, fluorine possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system through resonance (a positive mesomeric effect, +M).[1][3] This resonance effect increases the electron density at the ortho (C2, C6) and para (C4) positions. While the -I effect of fluorine is generally stronger than its +M effect, rendering the ring deactivated overall, the +M effect is dominant in determining the position of attack.[3] Therefore, fluorine directs incoming electrophiles to the ortho and para positions.

The Trifluoromethyl (CF₃) Group: A Potent meta-Director and Deactivator

The trifluoromethyl group is one of the most strongly electron-withdrawing groups used in organic synthesis.[4][5] The three highly electronegative fluorine atoms create a powerful -I effect, which significantly depletes the electron density of the aromatic ring, making it highly deactivated.[5][6] Unlike the halogens, the CF₃ group has no lone pairs to donate and thus cannot engage in a +M effect.[3]

This strong deactivation makes substitution at the ortho and para positions particularly unfavorable, as the positive charge of the Wheland intermediate would be placed on the carbon atom directly attached to the electron-deficient CF₃ group.[5][7] Consequently, electrophilic attack is directed to the meta position (C5), which avoids this destabilizing interaction.[4][7]

Combined Directing Effects on 1-Fluoro-3-(trifluoromethyl)benzene

When both groups are present, they create a complex regiochemical puzzle. The ring is severely deactivated overall. The directing vectors of each group can be visualized as follows:

Caption: Competing directing effects on the substrate ring.

-

Fluorine (ortho, para-director): Favors substitution at C2, C4, and C6.

-

CF₃ (meta-director): Favors substitution at C5. The positions ortho and para to the CF₃ group (C2, C4, C6) are strongly deactivated.

Prediction: The most likely position for electrophilic attack is C4 . This position is para to the activating (in a directional sense) fluorine group and ortho to the deactivating CF₃ group. While C2 and C6 are also ortho to fluorine, they are subject to greater steric hindrance and a stronger inductive withdrawal from the adjacent CF₃ group. The C5 position is meta to both deactivating groups, which is generally less favorable than a position activated by resonance, even from a deactivating group like fluorine. Therefore, the major product is expected to be the 4-substituted isomer.

Key Electrophilic Aromatic Substitution Reactions

Given the highly deactivated nature of the ring, forcing conditions (higher temperatures, stronger acids) are often required compared to reactions with benzene.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This generates the highly electrophilic nitronium ion (NO₂⁺).

Predicted Regioselectivity: The primary product is expected to be 1-fluoro-4-nitro-3-(trifluoromethyl)benzene .

Caption: General experimental workflow for the nitration of an aromatic compound.

Experimental Protocol: Nitration

-

Reagent Preparation: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) at 0°C with stirring.

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in a portion of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

-

Addition: Add the pre-formed nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the desired 1-fluoro-4-nitro-3-(trifluoromethyl)benzene.

Halogenation (Bromination)

Bromination introduces a bromine atom onto the ring. Due to the deactivation of the substrate, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the Br-Br bond and generate a sufficiently strong electrophile.[8][9]

Predicted Regioselectivity: The major product will be 4-bromo-1-fluoro-3-(trifluoromethyl)benzene . A similar outcome is expected for chlorination using Cl₂ and a Lewis acid like AlCl₃ or FeCl₃.[8]

Experimental Protocol: Bromination

-

Reaction Setup: To a flask charged with 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) and a catalytic amount of iron filings or anhydrous FeBr₃ (0.1 eq), add a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Addition: Add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. The reaction is often accompanied by the evolution of HBr gas, which should be directed to a scrubber.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the red-brown color of bromine has dissipated. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and quench by slowly adding a saturated solution of sodium thiosulfate or sodium bisulfite to destroy any excess bromine.

-

Extraction: Add water and extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

The Challenge of Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[10] However, these reactions are notoriously ineffective on strongly deactivated aromatic systems.[11]

Causality: The mechanism of the Friedel-Crafts reaction involves the formation of a carbocation or a highly polarized acylium ion, which acts as the electrophile. The nucleophilicity of the 1-fluoro-3-(trifluoromethyl)benzene ring is so diminished by the two powerful electron-withdrawing groups that it is unable to attack these electrophiles effectively. Furthermore, in the case of acylation, the Lewis acid catalyst (e.g., AlCl₃) can coordinate to the fluorine atom, further deactivating the ring.

Summary of Regioselectivity

The following table summarizes the predicted outcomes for the electrophilic aromatic substitution of 1-fluoro-3-(trifluoromethyl)benzene.

| Reaction Type | Electrophile (E⁺) | Major Product | Minor Product(s) |

| Nitration | NO₂⁺ | 1-Fluoro-4-nitro-3-(trifluoromethyl)benzene | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene |

| Bromination | Br⁺ | 4-Bromo-1-fluoro-3-(trifluoromethyl)benzene | 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene |

| Chlorination | Cl⁺ | 4-Chloro-1-fluoro-3-(trifluoromethyl)benzene | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene |

| Sulfonation | SO₃ | 4-Fluoro-2-(trifluoromethyl)benzenesulfonic acid | 2-Fluoro-4-(trifluoromethyl)benzenesulfonic acid |

| Friedel-Crafts | R⁺ / RCO⁺ | No Reaction | No Reaction |

Conclusion

The electrophilic aromatic substitution of 1-fluoro-3-(trifluoromethyl)benzene is a challenging yet predictable process. The ring is highly deactivated, necessitating robust reaction conditions. The regiochemical outcome is primarily governed by the ortho, para-directing fluorine atom, which overrides the meta-directing influence of the CF₃ group, leading to preferential substitution at the C4 position. Friedel-Crafts reactions are generally unsuccessful due to the severe deactivation of the aromatic nucleus. This guide provides the foundational principles and practical methodologies for scientists to confidently approach the synthetic manipulation of this valuable fluorinated scaffold.

References

- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...

- Wikipedia. (2023). Electrophilic aromatic directing groups.

- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.

- ishmathtestprep. (2021, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube.

- Reddit. (n.d.). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry.

- Victor's Chemistry Videos. (2018, May 2). Electrophilic aromatic substitution: meta directors [Video]. YouTube.

- Journal of Chemical Education. (1966). The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications.

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Wikipedia. (2023). 1,3-Bis(trifluoromethyl)benzene.

- JoVE. (n.d.). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.

- University of Wisconsin-Madison Chemistry. (n.d.). Rate and Regioselectivity in the Nitration of (Trifluoromethyl)benzene. Retrieved from [Link] (Note: This is a representative link to a university chemistry resource; the original PPT is not directly linkable).

- NIST. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. NIST Chemistry WebBook.

- Wikipedia. (2023). Friedel–Crafts reaction.

- PubChem. (n.d.). 3-Chlorobenzotrifluoride. National Center for Biotechnology Information.

- Ault, A. (2004). The Electrophilic Aromatic Substitution of Fluorobenzene. Journal of Chemical Education, 81(5), 741.

- Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679.

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

- Chemistry LibreTexts. (2023). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).

- Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29(3), 849-857.

Sources

- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. columbia.edu [columbia.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: A Uniquely Activated Building Block for Modern Chemistry

An In-depth Technical Guide to the Reactivity and Application of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic introduction of specific functional groups is paramount to tuning molecular properties. This compound emerges as a cornerstone reagent, valued for its precisely tailored reactivity. This guide provides an in-depth analysis of its chemical behavior, driven by the unique interplay of its constituent functional groups: a highly electrophilic sulfonyl chloride moiety, a strongly electron-withdrawing trifluoromethyl group, and a strategically positioned fluorine atom.

The presence of these groups on the aromatic ring creates a highly activated system, making the compound an exceptional agent for sulfonylation reactions. Its utility is central to the synthesis of complex sulfonamides and sulfonate esters, which are prevalent motifs in a vast array of biologically active compounds.[1][2] Understanding the causality behind its reactivity—how the ortho trifluoromethyl and para fluoro substituents synergistically enhance the electrophilicity of the sulfur center—is key to harnessing its full synthetic potential. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into its reaction mechanisms, detailed experimental protocols, and critical safety considerations.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectral properties is the foundation of its effective application in the laboratory.

| Property | Value | Source |

| CAS Number | 176225-09-5 | [3][4] |

| Molecular Formula | C₇H₃ClF₄O₂S | [3][4][] |

| Molecular Weight | 262.61 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 48-52 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| SMILES | Fc1ccc(c(c1)C(F)(F)F)S(Cl)(=O)=O | [3][4] |

| InChI Key | IGMYEVQPXWKFQF-UHFFFAOYSA-N | [3] |

Note: Spectroscopic data such as IR and Mass Spectrometry for related compounds can be found in public databases like PubChem.[6]

The Core of Reactivity: An Electronically Fine-Tuned Electrophile

The reactivity of this compound is not merely that of a standard sulfonyl chloride; it is significantly amplified by the electronic effects of its ring substituents. The sulfur atom of the sulfonyl chloride group is the primary electrophilic center, rendered highly susceptible to nucleophilic attack.[1][7]

The Trifluoromethyl (-CF₃) Group: A Potent Activator

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[8] This inductive effect pulls electron density away from the benzene ring and, by extension, from the attached sulfonyl chloride moiety. This electronic pull drastically increases the partial positive charge on the sulfur atom, making it exceptionally electrophilic and thus highly reactive toward nucleophiles.[1][9] While the -CF₃ group is known to be a deactivating meta-director in electrophilic aromatic substitution reactions, its primary role in this reagent is to activate the sulfonyl chloride functional group for nucleophilic substitution.[8][9][10]

The Fluorine (-F) Atom: Synergistic Electronic Influence

The fluorine atom at the 4-position also contributes to the activation of the sulfonyl chloride group. Its strong inductive electron-withdrawing effect further enhances the electrophilicity of the sulfur center. While fluorine can technically donate electron density via resonance, its inductive effect is generally considered dominant in influencing the reactivity of attached functional groups.

The combined, potent electron-withdrawing nature of both the ortho -CF₃ group and the para -F group makes the sulfur center of this compound significantly more reactive than that of simpler benzenesulfonyl chlorides.

Figure 1: Electronic effects enhancing the electrophilicity of the sulfur atom.

Key Synthetic Applications and Protocols

The enhanced reactivity of this compound makes it a superior reagent for creating sulfonamide and sulfonate ester linkages, which are critical in drug development.[11]

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The reaction with primary or secondary amines is one of the most important applications, yielding structurally diverse sulfonamides.[1] This reaction proceeds readily due to the high electrophilicity of the sulfonyl chloride.[1]

Reaction Mechanism: The reaction follows a classic nucleophilic addition-elimination pathway. The amine's lone pair of electrons attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group to yield the stable sulfonamide product. An accompanying base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Figure 2: General mechanism for sulfonamide formation.

Field-Proven Experimental Protocol: General Synthesis of a Sulfonamide

This protocol provides a self-validating system for the reliable synthesis of sulfonamides using this compound.

Figure 3: Step-by-step workflow for a typical sulfonamide synthesis.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis, reacting with moisture to form the corresponding sulfonic acid and corrosive HCl gas.[1] Using anhydrous solvents and an inert atmosphere (N₂) prevents this side reaction and ensures maximum yield.

-

Use of a Base: The reaction generates one equivalent of HCl. A non-nucleophilic base like triethylamine or pyridine is crucial to scavenge this acid, preventing the protonation of the reactant amine (which would render it non-nucleophilic) and driving the reaction to completion.[1]

-

Controlled Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate, minimize potential side reactions, and ensure safety.

Sulfonate Ester Synthesis

Reacting this compound with alcohols or phenols in the presence of a base provides the corresponding sulfonate esters. These esters are valuable as they can function as excellent leaving groups in subsequent nucleophilic substitution reactions, similar to triflates.[12] The protocol is analogous to sulfonamide synthesis, with the amine being replaced by the alcohol or phenol.

Safety and Handling: A Mandate for Trustworthiness

The high reactivity of sulfonyl chlorides necessitates strict adherence to safety protocols.[13] As a class, these compounds are corrosive and moisture-sensitive.[14][15]

-

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage.[3][15] Contact with skin or eyes must be avoided.[13]

-

Moisture Sensitive: Reacts with water, including atmospheric moisture, to release hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant.[1][16]

-

Inhalation Hazard: Inhalation of dust or vapors can cause respiratory irritation.[17]

-

-

Mandatory Handling Procedures:

-

Ventilation: All handling must be conducted in a well-ventilated chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[13][14][15]

-

Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent hydrolysis. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[1]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material (e.g., dry sand or vermiculite) and collect it in a sealed container for disposal. Do not use water.[16]

-

-

Storage:

Conclusion

This compound is a powerful and versatile reagent whose reactivity is rationally enhanced by its unique substitution pattern. The synergistic electron-withdrawing effects of the ortho-trifluoromethyl and para-fluoro groups render the sulfonyl moiety exceptionally electrophilic, enabling the efficient synthesis of sulfonamides and sulfonate esters under controlled conditions. For researchers in drug discovery and materials science, a thorough understanding of its electronic properties, coupled with strict adherence to handling protocols, allows for the reliable construction of complex molecular architectures, accelerating innovation and discovery.

References

- The Chemical Reactivity of Trifluoromethanesulfonyl Chloride Explained. Vertex AI Search.

- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)

- Explain why the trifluoromethyl (CF_3)

- Effect of Substituents on Reactivity and Orientation in Electrophilic Arom

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.

- Sulfuryl chloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Mastering Organic Synthesis: The Power of Trifluoromethanesulfonyl Chloride as a Sulfonylating Agent. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399. PubChem.

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- SAFETY D

- ICSC 0198 - SULPHURYL CHLORIDE. Inchem.org.

- Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethyl

- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl.

- Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and m

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride. Benchchem.

- Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. lookchem.

- 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. ChemBK.

- This compound 97 176225-09-5. Sigma-Aldrich.

- 4-(Trifluoromethyl)benzenesulfonohydrazide. Enamine.

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4. Sigma-Aldrich.

- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- This compound - CAS 176225-09-5. SynQuest Labs.

- 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2. Benchchem.

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.

- The reaction of benzenesulfonyl chloride and the primary amine group of...

- This compound (97%). Amerigo Scientific.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- 4-(Trifluoromethyl)benzenesulfonyl chloride, 98% 25 g | Buy Online. Thermo Scientific Chemicals.

- 4-(Trifluoromethyl)benzenesulfonyl chloride 97 2991-42-6. Sigma-Aldrich.

- 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6. Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound - CAS:176225-09-5. Sunway Pharm.

- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

- Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont.

- This compound 176225-09-5. TCI Chemicals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-氟-2-三氟甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 12. nbinno.com [nbinno.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 17. datasheets.scbt.com [datasheets.scbt.com]

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Foreword: A Proactive Approach to Safety with Sulfonyl Chlorides

As a Senior Application Scientist, my experience in drug development has repeatedly demonstrated that the most innovative research is built on a foundation of uncompromising safety. Reagents like this compound are powerful tools in medicinal chemistry, valued for their ability to construct complex molecular architectures. However, their utility is intrinsically linked to their reactivity. This guide is designed for the hands-on researcher and scientist, moving beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards and a strategic framework for risk mitigation. We will explore not just what to do, but why we do it, ensuring that every experimental choice is informed by a robust safety rationale.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound (CAS No: 176225-09-5) is a solid organic compound that serves as a key building block in synthetic chemistry.[1][2][3] Understanding its fundamental properties is the first step in developing safe handling protocols. The presence of the highly reactive sulfonyl chloride (-SO₂Cl) group, combined with the electron-withdrawing trifluoromethyl and fluoro substituents, dictates its chemical behavior and associated hazards.

| Property | Value | Source |

| CAS Number | 176225-09-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₄O₂S | [] |

| Molecular Weight | 262.61 g/mol | [3] |

| Appearance | Solid | [3][5] |

| Melting Point | 48-52 °C | [3][5] |

| Relative Density | 1.62 | [6] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

Section 2: Comprehensive Hazard Analysis

The primary hazard of this compound stems from its high reactivity, particularly with nucleophiles. This reactivity is not just a tool for synthesis; it is the root of its corrosive nature. Upon contact with water, either in the atmosphere or on biological tissues, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are highly corrosive.

This reactivity drives its classification under the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Source: TCI Chemicals SDS, Sigma-Aldrich SDS[2][3][6]

Expert Insight: The classification as "Skin Corrosion 1B" is critical. This indicates that the material causes irreversible damage to the skin, specifically the destruction of dermal tissue, after an exposure of up to one hour. The causality is the rapid reaction with water in the skin, leading to the in-situ generation of strong acids. This is not a mere irritant; it is a destructive agent.

Section 3: A Risk-Based Mitigation Strategy: The Hierarchy of Controls

A robust safety plan follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. This systematic approach moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

These controls are designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood contains vapors and protects against splashes.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent any accumulation of vapors in the event of an unforeseen release.[2][6]

-

Emergency Equipment: An accessible and tested emergency eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[9]

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that dictate how work is to be performed safely.

-

Standard Operating Procedure (SOP): A detailed, written SOP for the use of this reagent is required. This SOP should include step-by-step instructions for all procedures, from transport and storage to reaction setup and quenching, as well as emergency procedures.

-

Designated Area: Designate a specific area within the fume hood for handling this reagent to prevent cross-contamination.

-

Training: All personnel must be trained on the specific hazards of this compound and the details of the SOP before beginning any work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the primary means of protection. It is the last line of defense against exposure.

| PPE Type | Specification and Rationale |

| Hand Protection | Nitrile or Neoprene Gloves: Inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for transfers of significant quantities. The rationale is to provide a robust barrier against a highly corrosive solid. |

| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield: Goggles provide a seal around the eyes to protect from splashes.[7] A full-face shield must be worn over the goggles during any operation with a high splash potential (e.g., transfers, reaction quenching). This is because the chemical causes severe, irreversible eye damage.[2][6] |

| Skin & Body Protection | Flame-Resistant Laboratory Coat & Closed-Toed Shoes: A lab coat protects the skin on the arms and torso.[7] Ensure clothing fully covers exposed skin. |

| Respiratory Protection | Not typically required when used in a fume hood. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges (e.g., for acid gases) would be necessary.[7][10] |

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Protocol for Personnel Exposure

-

Scene Safety: Ensure the immediate area is safe before attempting to help a colleague.

-

Skin Exposure:

-

Eye Exposure:

-

Immediately proceed to the nearest eyewash station.

-

Hold the eyelids open and flush with water for at least 15 minutes.[7][8] It is critical to irrigate thoroughly, including under the eyelids.

-

Remove contact lenses if present and easy to do so.[2][6][11]

-

Seek immediate medical attention from an ophthalmologist.[12]

-

-

Inhalation:

-

Ingestion:

Protocol for Spill Management

The response to a spill depends on its scale.

Caption: Emergency Spill Response Workflow.

Step-by-Step Spill Cleanup (Small, Contained Spill):

-

Alert Personnel: Notify others in the immediate area.

-

Ensure PPE: Don appropriate PPE, including double gloves, goggles, face shield, and lab coat.

-

Containment: Prevent the spill from spreading. For a solid, this means preventing dust from becoming airborne.

-

Absorb/Neutralize: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial spill absorbent. DO NOT USE WATER. [7]

-

Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[5][7]

-

Decontamination: Wipe the spill area with a suitable solvent (following lab-specific procedures) and then wash with soap and water.

-

Disposal: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste according to institutional and local regulations.[12]

Section 5: Stability, Storage, and Disposal

-

Reactivity and Stability: The compound is stable under recommended storage conditions but reacts violently with water, liberating toxic gases like HCl and HF.[6][7][11] It is also incompatible with strong oxidizing agents and bases.[6][11]

-

Storage Conditions:

-

Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[6][7]

-

Crucially, protect from moisture. [6][11] Storing under an inert gas atmosphere (like nitrogen or argon) is a best practice to prevent degradation from atmospheric moisture.[6]

-

Store locked up and away from incompatible materials.[5][6][11]

-

Disposal:

Section 6: Toxicological Profile

The toxicological data for this compound is limited, which necessitates a conservative approach to handling.

-

Primary Effects: The known toxicological effects are a direct result of its corrosivity. It causes severe burns to any tissue it contacts (skin, eyes, respiratory tract, gastrointestinal tract).[2][6]

-

Data Gaps: There is no available information regarding long-term effects such as carcinogenicity, mutagenicity, or reproductive toxicity.[2][6] In the absence of data, one must assume the potential for such effects and handle the compound with maximum precaution to minimize any exposure.

This guide provides a framework for the safe handling of a reactive and hazardous chemical. Adherence to these principles of engineering controls, procedural discipline, and appropriate PPE is paramount for protecting the health and safety of researchers and advancing scientific discovery without incident.

References

- This compound. Click Chemistry Tools. URL: [Link]

- MSDS of 4-(Trifluoromethyl)benzenesulfonyl chloride. Capot Chemical. (2013-11-19). URL: [Link]

- 4-(Trifluoromethyl)benzenesulfonyl chloride. PubChem. URL: [Link]

Sources

- 1. 4-FLUORO-2-(TRIFLUOROMETHYL)-BENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 4-氟-2-三氟甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.se [fishersci.se]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. capotchem.com [capotchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

handling and storage of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

An In-Depth Technical Guide to the Handling and Storage of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its unique electronic properties that facilitate a range of chemical transformations.[1] However, its utility is matched by its hazardous nature, primarily its corrosivity and reactivity with water.[2] This guide provides a comprehensive framework for the safe handling and storage of this compound, grounded in an understanding of its chemical properties. It is intended to empower researchers and drug development professionals to mitigate risks and ensure the integrity of their work.

Chemical and Physical Properties: Understanding the Hazard

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its inherent hazards and devising appropriate safety protocols.

| Property | Value | Source |

| CAS Number | 176225-09-5 | |

| Molecular Formula | C₇H₃ClF₄O₂S | [] |

| Molecular Weight | 262.61 g/mol | |

| Appearance | Solid | |

| Melting Point | 48-52 °C | |

| Boiling Point | 76 °C at 0.5 mm Hg | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Soluble in Methanol | [4] |

| Reactivity | Reacts vigorously with water, producing hazardous acidic fumes.[5][6] Incompatible with bases, alcohols, and amines.[5] |

The presence of the sulfonyl chloride moiety makes the compound highly susceptible to nucleophilic attack, particularly by water. This hydrolysis reaction is exothermic and produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[6] The electron-withdrawing nature of the trifluoromethyl group further enhances the reactivity of the sulfonyl chloride.[1]

Hazard Identification and Risk Assessment

This compound is classified as a corrosive substance. The primary hazards are:

-

Severe Skin Burns and Eye Damage (H314): Direct contact can cause severe burns to the skin and eyes.[2]

-

Moisture Sensitivity: Contact with water or moisture liberates toxic and corrosive hydrogen chloride gas.[2]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedure, and the potential for exposure.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous substances. For this compound, the following are mandatory:

-

Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control the inhalation of vapors and potential fumes from accidental hydrolysis.[7]

-

Ventilation: The storage area should be cool, dry, and well-ventilated to prevent the accumulation of any potential vapors.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, appropriate PPE is crucial for safeguarding against accidental exposure.[8]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[8] A face shield should also be worn when there is a risk of splashing, such as during transfers of the material.[8][9]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable options.[5] Always consult the glove manufacturer's compatibility chart for the specific chemical.

-

Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[8][9]

-

Respiratory Protection: In situations where vapor exposure is possible despite engineering controls, a full-face respirator with an acid gas cartridge is essential.[5]

Workflow for Donning and Doffing PPE

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Storage Protocol: Ensuring Stability and Safety

Proper storage is critical to prevent degradation of the compound and to avoid hazardous situations.

-

Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[4]

-